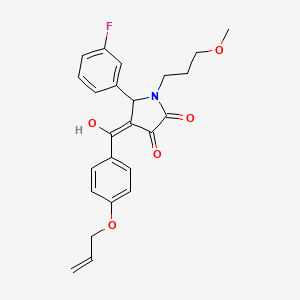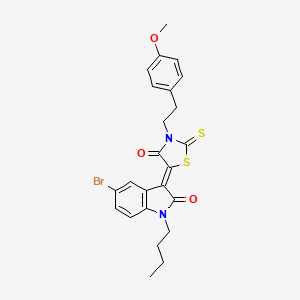
4-(4-(Allyloxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(烯丙氧基)苯甲酰)-5-(3-氟苯基)-3-羟基-1-(3-甲氧基丙基)-1H-吡咯-2(5H)-酮是一种具有复杂结构的合成有机化合物。它以存在多个官能团为特征,包括烯丙氧基、苯甲酰基、氟苯基、羟基和甲氧基丙基。
准备方法
合成路线和反应条件
4-(4-(烯丙氧基)苯甲酰)-5-(3-氟苯基)-3-羟基-1-(3-甲氧基丙基)-1H-吡咯-2(5H)-酮的合成涉及多个步骤,每个步骤都需要特定的反应条件。一般的合成路线包括:
吡咯环的形成: 吡咯环通常通过涉及1,4-二羰基化合物和胺的缩合反应合成。该反应在酸性或碱性条件下进行,通常使用催化剂来促进吡咯环的形成。
烯丙氧基的引入: 烯丙氧基是通过醚化反应引入的。这涉及醇与烯丙基卤化物在碱的存在下,例如氢化钠或碳酸钾,进行反应。
苯甲酰基的添加: 苯甲酰基通过弗里德尔-克拉夫茨酰化反应添加。这涉及苯甲酰氯与吡咯环在路易斯酸催化剂,例如氯化铝,的存在下进行反应。
氟苯基的掺入: 氟苯基是通过亲核芳香取代反应引入的。这涉及氟苯衍生物与亲核试剂,例如胺或醇,进行反应。
甲氧基丙基的引入:
工业生产方法
该化合物的工业生产将涉及扩大实验室合成方法。这需要优化反应条件以确保最终产品的高产率和纯度。连续流动反应器和自动化合成平台可用于实现高效且可重复的生产。
化学反应分析
反应类型
4-(4-(烯丙氧基)苯甲酰)-5-(3-氟苯基)-3-羟基-1-(3-甲氧基丙基)-1H-吡咯-2(5H)-酮经历各种类型的化学反应,包括:
氧化: 羟基可以使用氧化剂,例如三氧化铬或高锰酸钾,氧化成羰基。
还原: 羰基可以使用还原剂,例如硼氢化钠或氢化铝锂,还原成醇。
取代: 烯丙氧基和甲氧基丙基可以进行亲核取代反应,其中离去基团被亲核试剂取代。
水解: 酯键和醚键可以在酸性或碱性条件下水解,得到相应的羧酸和醇。
常用试剂和条件
氧化: 三氧化铬、高锰酸钾或过氧化氢在酸性条件下。
还原: 硼氢化钠、氢化铝锂或催化加氢。
取代: 胺、醇或硫醇等亲核试剂,在碱的存在下。
水解: 酸性或碱性水溶液,通常加热以加速反应。
形成的主要产物
氧化: 从羟基形成羰基化合物。
还原: 从羰基形成醇。
取代: 形成具有不同官能团的新化合物。
水解: 形成羧酸和醇。
科学研究应用
4-(4-(烯丙氧基)苯甲酰)-5-(3-氟苯基)-3-羟基-1-(3-甲氧基丙基)-1H-吡咯-2(5H)-酮在科学研究中有多种应用:
化学: 用作有机合成中的构建模块,用于开发具有潜在生物活性的新化合物。
生物学: 作为生物化学探针进行研究,以研究酶活性以及蛋白质之间的相互作用。
医学: 研究其潜在的治疗特性,包括抗炎、抗癌和抗菌活性。
工业: 用于开发具有特定特性的新材料,例如聚合物和涂层。
作用机制
4-(4-(烯丙氧基)苯甲酰)-5-(3-氟苯基)-3-羟基-1-(3-甲氧基丙基)-1H-吡咯-2(5H)-酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以通过以下方式发挥其作用:
酶抑制: 结合到酶的活性位点并抑制其活性。
受体调节: 与细胞表面受体相互作用并调节信号转导途径。
DNA嵌入: 将自身插入DNA碱基对之间,从而破坏DNA复制和转录。
相似化合物的比较
4-(4-(烯丙氧基)苯甲酰)-5-(3-氟苯基)-3-羟基-1-(3-甲氧基丙基)-1H-吡咯-2(5H)-酮可以与类似的化合物进行比较,例如:
4-(4-(甲氧基)苯甲酰)-5-(3-氟苯基)-3-羟基-1-(3-甲氧基丙基)-1H-吡咯-2(5H)-酮: 结构相似,但具有甲氧基而不是烯丙氧基。
4-(4-(烯丙氧基)苯甲酰)-5-(3-氯苯基)-3-羟基-1-(3-甲氧基丙基)-1H-吡咯-2(5H)-酮: 结构相似,但具有氯苯基而不是氟苯基。
4-(4-(烯丙氧基)苯甲酰)-5-(3-氟苯基)-3-羟基-1-(3-乙氧基丙基)-1H-吡咯-2(5H)-酮: 结构相似,但具有乙氧基丙基而不是甲氧基丙基。
属性
CAS 编号 |
618074-36-5 |
|---|---|
分子式 |
C24H24FNO5 |
分子量 |
425.4 g/mol |
IUPAC 名称 |
(4E)-5-(3-fluorophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H24FNO5/c1-3-13-31-19-10-8-16(9-11-19)22(27)20-21(17-6-4-7-18(25)15-17)26(12-5-14-30-2)24(29)23(20)28/h3-4,6-11,15,21,27H,1,5,12-14H2,2H3/b22-20+ |
InChI 键 |
TWHYUVXAZZFPPT-LSDHQDQOSA-N |
手性 SMILES |
COCCCN1C(/C(=C(/C2=CC=C(C=C2)OCC=C)\O)/C(=O)C1=O)C3=CC(=CC=C3)F |
规范 SMILES |
COCCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Allyl 2-[2-(4-tert-butylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011522.png)
![3-Methyl-2-octyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011538.png)
![1-{4-[2-(Benzhydryloxy)ethyl]-1-piperazinyl}-2-butyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12011540.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12011546.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12011547.png)
![5-(3-Isopropoxyphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011551.png)
![N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B12011557.png)
![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B12011559.png)



![1-{[4-(Diethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011574.png)
![4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011575.png)

